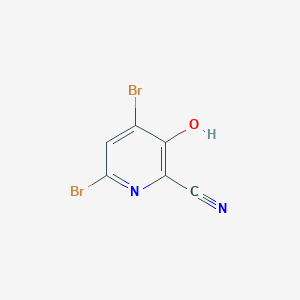

4,6-Dibromo-3-hydroxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2O/c7-3-1-5(8)10-4(2-9)6(3)11/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREMOXFNMQZKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)C#N)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859081-53-0 | |

| Record name | 4,6-dibromo-3-hydroxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,6 Dibromo 3 Hydroxypicolinonitrile

Precursor Synthesis and Convergent Routes to the Picolinonitrile Core

The formation of the substituted picolinonitrile ring is a critical phase in the synthesis of 4,6-dibromo-3-hydroxypicolinonitrile. Convergent strategies, often starting from readily available precursors like furfural (B47365), are employed to build the heterocyclic framework.

Furfural-Based Pathways to Substituted Picolinonitriles

The transformation begins with the reaction of furfural to form an aminonitrile intermediate, which then undergoes cyclization and rearrangement to yield the desired picolinonitrile structure. google.com This method provides a direct route to the core heterocyclic system required for the final product.

Table 1: Key Transformations in Furfural-to-Picolinonitrile Synthesis

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Cyano-amination | Furfural | Ammonia (B1221849), Cyanide Source | α-aminonitrile |

| 2 | Amine Salt Formation | α-aminonitrile | Acid (e.g., HBr) | Cyano(furan-2-yl)methanaminium bromide |

Strecker Reaction in the Context of Picolinonitrile Synthesis

The Strecker synthesis is a fundamental reaction in organic chemistry for producing amino acids from aldehydes or ketones. wikipedia.org The reaction proceeds via a three-component reaction involving an aldehyde, ammonia, and cyanide. masterorganicchemistry.com The first stage involves the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to produce an α-aminonitrile. wikipedia.orgmasterorganicchemistry.comnrochemistry.com This intermediate can then be hydrolyzed to yield an amino acid. masterorganicchemistry.com

In the context of the furfural-based synthesis of the picolinonitrile core, a key step is the "cyano-amination," which is analogous to the first part of the Strecker reaction. google.com Furfural (the aldehyde) reacts with an ammonia source and a cyanide source to form a crucial α-aminonitrile intermediate, such as cyano(furan-2-yl)methanaminium bromide. google.com This intermediate contains the necessary nitrogen and nitrile functionalities that are ultimately incorporated into the picolinonitrile ring system following rearrangement and cyclization.

Mechanism of α-Aminonitrile Formation (Strecker-type)

Imine Formation: The carbonyl group of the aldehyde (furfural) reacts with ammonia to form an iminium ion. wikipedia.orgnrochemistry.com

Cyanide Addition: A nucleophilic cyanide ion attacks the iminium carbon, leading to the formation of the stable α-aminonitrile. wikipedia.orgnrochemistry.com

Regioselective Bromination Strategies for Pyridine (B92270) Systems

Once the 3-hydroxypicolinonitrile core is synthesized, the next critical step is the regioselective introduction of two bromine atoms at the 4- and 6-positions of the pyridine ring. The electron-donating hydroxyl group at the 3-position activates the ring, influencing the positions of electrophilic substitution.

Direct Bromination Approaches

Direct bromination involves treating the 3-hydroxypicolinonitrile precursor with a brominating agent. The inherent reactivity of the pyridine ring, which is generally low for electrophilic aromatic substitution, is enhanced by the activating hydroxyl group. acs.orgresearchgate.net Studies on related systems, such as 4-pyridone, show that the molecule can react with bromine via its neutral tautomer or its conjugate anion, depending on the pH. cdnsciencepub.com For 3-hydroxypyridine (B118123) derivatives, the hydroxyl group directs electrophiles to the ortho and para positions.

In a specific preparation of this compound, the precursor is treated with a brominating agent in an aqueous medium. The reaction is allowed to proceed until analysis indicates completion, after which the mixture is cooled and quenched. This direct approach has been shown to produce the desired product in high yields, ranging from 70% to 97%. google.com

In Situ Bromine Generation and Oxidant/Bromide Pair Reagents

To avoid the handling of hazardous molecular bromine, methods involving the in situ generation of the brominating agent have been developed. nih.gov These protocols typically use a stable bromide salt as the bromine source and a chemical oxidant to convert the bromide ion (Br⁻) into an electrophilic bromine species (e.g., Br⁺ or Br₂) within the reaction vessel. nih.govbeyondbenign.org This approach enhances safety and sustainability. nih.gov

A variety of oxidant/bromide systems can be employed for the bromination of aromatic compounds. The choice of reagents can influence the reactivity and selectivity of the reaction.

Table 2: Examples of Reagent Systems for In Situ Bromination

| Oxidant | Bromide Source | Typical Substrates | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Hydrogen Bromide (HBr) | Alkenes, Aromatics | nih.govnih.gov |

| Hydrogen Peroxide (H₂O₂) | Potassium Bromide (KBr) | Phenols | nih.gov |

| Vanadium Pentoxide (V₂O₅)/H₂O₂ | Tetrabutylammonium (B224687) Bromide (TBAB) | Aromatics, Alkenes, Alkynes | organic-chemistry.org |

| Sodium Hypochlorite (NaOCl) | Potassium Bromide (KBr) | Aromatic Substrates | nih.gov |

These systems generate the active brominating species gradually, which can help control the reaction and prevent over-bromination. nih.govyoutube.com

Electrochemical Bromination Protocols for Pyridine Derivatives

Electrochemical synthesis offers a sustainable and catalyst-free alternative for the bromination of pyridine derivatives. acs.orgacs.org This method utilizes the anodic oxidation of inexpensive and safe bromide salts, such as tetrabutylammonium bromide (TBABr), to generate the active bromine species directly in the electrochemical cell. acs.orgnih.gov

The process avoids the need for chemical oxidants, with the reduction of protons at the cathode producing hydrogen gas as the only byproduct. acs.org By introducing directing groups, the regioselectivity of the bromination can be effectively controlled to target specific positions on the pyridine ring under mild, room-temperature conditions. acs.orgacs.orgnih.govfigshare.com This technique has been successfully applied to a variety of pyridine derivatives, affording brominated products in yields ranging from 28% to 95%. acs.orgfigshare.com

Table 3: Typical Conditions for Electrochemical Bromination of Pyridines

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Bromide Source | Provides bromide ions for oxidation | Tetrabutylammonium Bromide (TBABr) | acs.org |

| Supporting Electrolyte | Ensures conductivity of the solution | Lithium Perchlorate (LiClO₄) | acs.org |

| Solvent System | Dissolves substrate and electrolytes | Acetonitrile (MeCN) / Acetic Acid (HOAc) | acs.org |

| Electrodes | Typically inert materials | Platinum (Pt) plate anode, Carbon plate cathode | acs.org |

| Conditions | Temperature, Atmosphere | 25 °C, N₂ atmosphere | acs.org |

Functional Group Interconversions on this compound

The synthetic utility of this compound is significantly enhanced by the diverse reactivity of its functional groups. The bromine substituents, the nitrile moiety, and the hydroxyl group can all undergo a variety of chemical transformations, allowing for the introduction of a wide range of functionalities and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Diverse Nucleophiles

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are a cornerstone for the modification of this scaffold, enabling the selective replacement of the bromine atoms and transformations of the nitrile and hydroxyl groups.

The displacement of the bromine substituents on the pyridine ring of this compound can be achieved with a variety of nucleophiles. The regioselectivity of these reactions is a key consideration, often influenced by the electronic and steric environment of the C4 and C6 positions.

A notable example of this transformation is the selective substitution of the 4-bromo group with alkoxides. This reaction is a key step in the synthesis of 4-alkoxy-3-hydroxypicolinic acids. google.com The reaction is typically carried out using an alkali metal alkoxide, with at least two equivalents, and preferably 2-5 equivalents, being utilized. google.com Common alkali metal alkoxides for this purpose include sodium or potassium methoxide (B1231860), ethoxide, 1-propoxide, or 2-propoxide. google.com This regioselective displacement highlights the greater electrophilicity of the C4 position compared to the C6 position in this particular substrate.

While specific examples with other nucleophiles on this compound are not extensively documented in the reviewed literature, the general principles of SNAr on halopyridines suggest that reactions with other nucleophiles, such as amines and thiols, are also feasible. Nucleophilic aromatic substitutions on chloropyridines with amines are common, often requiring elevated temperatures to proceed. The reaction involves the attack of the amine's nitrogen atom on the electron-deficient carbon, leading to the displacement of the halide and the formation of an aminopyridine derivative.

| Nucleophile | Product | Typical Reagents | Reference |

|---|---|---|---|

| Alkoxides (e.g., RO-) | 4-Alkoxy-6-bromo-3-hydroxypicolinonitrile | NaOR, KOR (e.g., Sodium methoxide, Potassium ethoxide) | google.com |

| Amines (e.g., RNH2) | 4-Amino-6-bromo-3-hydroxypicolinonitrile (Predicted) | Primary or secondary amines, often with heat | |

| Thiols (e.g., RS-) | 6-Bromo-3-hydroxy-4-(alkylthio)picolinonitrile (Predicted) | Sodium or potassium alkylthiolates |

The nitrile group of this compound and its derivatives is a versatile functional handle that can be converted into other important chemical moieties, such as carboxylic acids and amines.

Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid is a well-established transformation. In the context of the synthesis of 4-alkoxy-3-hydroxypicolinic acids, the nitrile group of 4-alkoxy-6-bromo-3-hydroxypicolinonitrile is hydrolyzed. google.comgoogle.com This reaction is typically carried out under strong acidic or basic conditions at elevated temperatures. google.com Strong mineral acids like sulfuric acid, phosphoric acid, hydrochloric acid, and hydrobromic acid are effective for this purpose. google.com Alternatively, strong bases such as sodium hydroxide (B78521) or potassium hydroxide can be employed. google.com

Reduction: While specific literature on the reduction of the nitrile group in this compound is scarce, the reduction of nitriles to primary amines is a fundamental reaction in organic synthesis. This transformation can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately yielding a primary amine after an aqueous workup. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce nitriles.

The hydroxyl group at the C3 position of this compound offers another site for functionalization, primarily through O-alkylation and O-acylation reactions. These transformations can be used to introduce a variety of substituents, which can modulate the compound's physical, chemical, and biological properties.

O-Alkylation: The hydroxyl group can be converted to an ether linkage through O-alkylation. This is typically achieved by deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide). Common bases used for this purpose include potassium carbonate. nih.gov The choice of solvent and reaction conditions can be crucial for achieving chemoselective O-alkylation over potential N-alkylation of the pyridine ring. nih.gov

O-Acylation: Esterification of the hydroxyl group, or O-acylation, is another common derivatization. This can be accomplished using acylating agents such as acetic anhydride (B1165640) in the presence of a base like pyridine. nih.gov This reaction introduces an acetyl group onto the oxygen atom, forming an ester. This method is widely used for the protection of hydroxyl groups in carbohydrate chemistry and can be applied to hydroxypyridine derivatives. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, are powerful tools for the formation of carbon-carbon bonds. For a dihalogenated substrate like this compound, these reactions offer a pathway to selectively introduce aryl or other organic fragments at the C4 and C6 positions.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide or triflate, is a versatile method for the arylation of this compound. nih.gov A key challenge and opportunity in the Suzuki-Miyaura coupling of polyhalogenated heteroaromatics is the control of regioselectivity. researchgate.net

The site of the initial cross-coupling reaction is generally governed by a combination of electronic and steric factors. In many polybrominated heteroaromatic systems, the more electron-deficient or less sterically hindered bromine atom reacts preferentially. rsc.org For dihalopyridines, the relative reactivity of the halogen atoms can often be predicted based on the electronic properties of the pyridine ring. For instance, in 2,4-dibromopyridine, the Suzuki coupling tends to occur regioselectively at the 2-position.

In the case of this compound, the electronic influence of the nitrile and hydroxyl groups, as well as the pyridine nitrogen, will dictate the relative electrophilicity of the C4 and C6 positions. It is plausible that one position will exhibit greater reactivity, allowing for a regioselective mono-arylation under carefully controlled conditions. Subsequent coupling at the remaining bromine atom could then be achieved, potentially with a different arylboronic acid, to generate unsymmetrical di-aryl products. The choice of palladium catalyst, ligand, base, and solvent system would be critical in optimizing the yield and regioselectivity of such transformations.

| Reactant | Coupling Partner | Potential Product(s) | Key Considerations | Reference |

|---|---|---|---|---|

| This compound | Arylboronic acid (Ar-B(OH)2) | 4-Aryl-6-bromo-3-hydroxypicolinonitrile and/or 6-Aryl-4-bromo-3-hydroxypicolinonitrile | Regioselectivity (electronic and steric effects), catalyst/ligand system, reaction conditions. | nih.govresearchgate.netrsc.org |

Other Cross-Coupling Methods (e.g., Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to substrates like this compound. wikipedia.org The two bromine atoms at the C4 and C6 positions serve as effective leaving groups for such transformations.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, is a cornerstone method for synthesizing substituted and conjugated alkynes. wikipedia.orgscirp.org For this compound, the C4 and C6 bromine atoms are susceptible to Sonogashira coupling, enabling the introduction of one or two alkyne moieties.

The reaction can be performed under mild conditions, often at room temperature, which helps preserve sensitive functional groups on the coupling partners. wikipedia.orgnih.gov A typical catalyst system involves a palladium source, such as Pd(CF₃COO)₂, with a phosphine (B1218219) ligand like PPh₃, a CuI co-catalyst, and an amine base (e.g., triethylamine) that also serves as the solvent or co-solvent. scirp.org Studies on other polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated that chemoselective mono- or di-alkynylation can be achieved by carefully controlling the reaction conditions, offering a pathway to selectively functionalize the this compound core. rsc.org

| Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 (2.5 mol%), PPh3 (5 mol%), CuI (5 mol%) | Et3N / DMF | 100°C | 96% | scirp.org |

| 3,5-Dibromo-2,6-dichloropyridine | (Trimethylsilyl)acetylene | Pd(PPh3)4 (5 mol%), CuI (10 mol%) | Et3N / THF | 60°C | 85% (mono-alkynylated) | rsc.org |

| 2-Amino-3-bromo-5-methylpyridine | 1-Hexyne | Pd(CF3COO)2 (2.5 mol%), PPh3 (5 mol%), CuI (5 mol%) | Et3N / DMF | 100°C | 91% | scirp.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This method has become indispensable for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The C-Br bonds at the C4 and C6 positions of this compound are ideal sites for this transformation, allowing for the introduction of primary or secondary amines.

The reaction typically employs a palladium catalyst, often in combination with bulky, electron-rich phosphine ligands (e.g., (±)-BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOBut). wikipedia.orgchemspider.comresearchgate.net The choice of ligand and reaction conditions is crucial and depends on the specific coupling partners. wikipedia.org Research on other dihalopyridines has shown that highly regioselective amination can be achieved. For instance, in 2,4-dichloropyridine, the C2 position can be selectively functionalized over the C4 position, suggesting that selective mono-amination of this compound may be feasible under optimized conditions. researchgate.net

| Substrate | Amine Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | NaOBut | Toluene | 80°C | 60% | chemspider.com |

| 2-Bromopyridine | Volatile Amines (e.g., Dimethylamine) | Pd(OAc)2 / Ligand | Strong Base | - | - | - | researchgate.net |

| 2,4-Dichloropyridine | Aniline | Pd source / Ligand | K2CO3 | - | - | - | researchgate.net |

Electrophilic Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene. The reactivity of the this compound ring is further modulated by its substituents.

The two bromine atoms and the nitrile group are electron-withdrawing and strongly deactivate the ring towards electrophilic attack. Conversely, the hydroxyl group is a strongly activating, ortho-, para-directing group. The sole available position for substitution is C5. This position is ortho to the activating hydroxyl group but is also flanked by two bulky bromine atoms at C4 and C6, which may introduce significant steric hindrance. The cumulative deactivating effect of the nitrogen atom, two bromines, and the nitrile group likely outweighs the activating effect of the single hydroxyl group, rendering the ring highly unreactive to common electrophilic substitution reactions such as nitration or halogenation. Consequently, electrophilic functionalization is not considered a synthetically viable strategy for this particular molecule, and no examples are reported for closely related systems.

Radical Functionalizations

Radical reactions offer a complementary approach to functionalize heteroaromatic compounds, often under mild conditions and with unique selectivity. researchgate.net For this compound, radical functionalization could potentially occur at the C5-H bond.

A prominent method for the radical functionalization of electron-deficient heterocycles is the Minisci reaction. nih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus more electron-deficient) heteroaromatic ring. nih.gov Various methods exist to generate the necessary alkyl radicals, including from alkenes via hydroboration, from alkyl iodides, or from carboxylic acids. nih.govchemrxiv.org The reaction of this compound under Minisci-type conditions could lead to the introduction of alkyl groups at the C5 position. The reactivity of pyridinium (B92312) salts towards radical addition has been shown to be exceptionally high. nih.govrsc.org The general mechanism involves the generation of an alkyl radical, its addition to the activated pyridine ring to form a radical cation intermediate, and subsequent rearomatization to yield the functionalized product. chemrxiv.org This pathway provides a potential route to access 5-alkyl-4,6-dibromo-3-hydroxypicolinonitriles, which would be difficult to synthesize via other methods.

Advanced Spectroscopic Methodologies for Structural Elucidation of 4,6 Dibromo 3 Hydroxypicolinonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 4,6-Dibromo-3-hydroxypicolinonitrile, with its limited number of protons, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for a complete assignment of its ¹H and ¹³C chemical shifts and for confirming its substitution pattern.

One-dimensional ¹H NMR would be expected to show a single aromatic proton signal, a characteristic feature for a trisubstituted pyridine (B92270) ring of this nature. The chemical shift of this proton is influenced by the electronic effects of the surrounding bromo, hydroxyl, and cyano groups. The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the molecule (five from the pyridine ring and one from the nitrile group).

Two-dimensional NMR techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would not be particularly informative for the aromatic region due to the single proton but can be crucial for substituted derivatives with adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. This would definitively link the single aromatic proton signal to its corresponding carbon atom on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. While less critical for the rigid core of this molecule, it is invaluable for determining the conformation of flexible side chains in its derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Typical Solvent (e.g., DMSO-d₆) Predicted values are based on standard substituent effects on pyridine rings.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H5) |

| C2 | - | ~145-150 | C3, C4, C6, CN |

| C3 | - | ~150-155 | - |

| C4 | - | ~115-120 | - |

| C5 | ~8.0-8.5 | ~110-115 | C3, C4, C6 |

| C6 | - | ~125-130 | - |

| CN | - | ~115-120 | - |

| OH | Variable, broad (~9-11) | - | C3, C4 |

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure of materials in their crystalline form. This technique is particularly sensitive to the local electronic and structural micro-environment. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and probe intermolecular interactions such as hydrogen bonding involving the hydroxyl group in the solid state. The chemical shift tensor spans and nuclear electric quadrupolar coupling tensors of the bromine nuclei could provide detailed information on the halogen bond geometry within the crystal lattice.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for an unambiguous confirmation of the molecular structure. nih.gov

For this compound, a single-crystal X-ray diffraction experiment would confirm the substitution pattern on the pyridine ring and reveal the planarity of the molecule. Furthermore, it would elucidate the packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds from the hydroxyl group and potential halogen bonds or π-π stacking interactions involving the pyridine rings. nih.gov While specific crystallographic data for the title compound is not available, analysis of a related compound, 2,5-Dibromopyridine, provides insight into the expected crystal parameters and interactions. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for an Analogous Compound (2,5-Dibromopyridine) Data from a related dibrominated pyridine derivative to illustrate typical parameters. nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₃Br₂N |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.1063 |

| b (Å) | 6.5442 |

| c (Å) | 15.8196 |

| V (ų) | 632.17 |

| Z | 4 |

| Key Intermolecular Forces | C—H···N hydrogen bonds, Br···Br interactions, π–π stacking |

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Tracing and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a distinctive M, M+2, M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms. researchgate.net

Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. For nitrogen heterocyclic compounds, fragmentation often involves cleavage near the ring or the loss of substituents, which can help in elucidating the structure of reaction byproducts or metabolites. mdpi.comle.ac.uk

Table 3: HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) | Expected Isotopic Pattern (Relative Intensity) |

| [M+H]⁺ (C₆H₃Br₂N₂O) | 292.8661 | 292.8661 (100%), 294.8641 (198%), 296.8620 (98%) |

| [M-H]⁻ (C₆HBr₂N₂O) | 290.8505 | 290.8505 (100%), 292.8484 (198%), 294.8464 (98%) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a structure. mjcce.org.mk These two methods are complementary; IR spectroscopy is sensitive to vibrations that change the dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that alter the polarizability of the molecule (e.g., symmetric and non-polar bonds). nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Notes |

| O-H stretch | 3200-3600 | IR | Broad due to hydrogen bonding. |

| Aromatic C-H stretch | ~3050-3100 | IR, Raman | Likely weak due to a single C-H bond. |

| C≡N stretch | 2220-2240 | IR, Raman | Sharp, medium intensity band. |

| Pyridine Ring stretches (C=C, C=N) | 1400-1600 | IR, Raman | A series of characteristic bands. cdnsciencepub.com |

| O-H bend | 1300-1450 | IR | In-plane bending. |

| C-Br stretch | 500-650 | IR, Raman | Strong in Raman. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. rsc.org The absorption of UV or visible light by this compound would promote electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals.

Substituted pyridines typically exhibit π→π* and n→π* transitions. orientjchem.org The presence of the hydroxyl group, which can exist in tautomeric equilibrium with a pyridone form, significantly influences the electronic spectrum. researchgate.net For 3-hydroxypyridine (B118123) derivatives, characteristic absorption bands are observed that are sensitive to solvent polarity and pH. researchgate.net While many pyridine derivatives are fluorescent, the presence of heavy atoms like bromine can quench fluorescence through enhanced intersystem crossing, potentially leading to low or negligible fluorescence quantum yields for this specific compound.

Table 5: Typical UV-Vis Absorption Data for a Related Hydroxypyridine Compound Data for 3-hydroxypyridine to illustrate expected electronic transitions. researchgate.net

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Attributed Transitions |

| Water | ~255 | ~315 | π→π* and n→π* |

Reactivity and Mechanistic Investigations of 4,6 Dibromo 3 Hydroxypicolinonitrile

Mechanistic Pathways of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4,6-Dibromo-3-hydroxypicolinonitrile. This class of reactions involves the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism. scranton.edunih.gov In the first step, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate. scranton.edu This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the pyridine (B92270) ring. scranton.edu In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product. scranton.edu

The key intermediate in the SNAr mechanism is the anionic σ-adduct known as a Meisenheimer complex. wikipedia.orgnih.gov This complex is formed when a nucleophile adds to the electron-deficient aromatic ring. wikipedia.org The negative charge of the Meisenheimer complex is delocalized across the ring and is stabilized by the presence of electron-withdrawing groups. nih.gov In the case of this compound, the cyano group and the nitrogen atom in the pyridine ring are particularly effective at stabilizing this intermediate.

While often transient, some Meisenheimer complexes are stable enough to be isolated and characterized. wikipedia.orgnih.gov The characterization of these intermediates provides direct evidence for the stepwise SNAr mechanism. researchgate.net Various analytical techniques are employed for their identification.

Table 1: Techniques for Characterization of Meisenheimer Complexes

| Analytical Technique | Information Provided |

| NMR Spectroscopy | Provides detailed structural information, confirming the formation of the sp³-hybridized carbon where the nucleophile has attacked. nih.gov |

| UV-Vis Spectroscopy | Often shows a characteristic intense color due to the highly conjugated anionic system, allowing for kinetic studies. nih.gov |

| IR Spectroscopy | Can detect changes in bond vibrations upon complex formation. nih.gov |

| X-ray Crystallography | Provides definitive proof of the structure of stable, isolable complexes. nih.gov |

| Mass Spectrometry | Can be used to detect the mass of the intermediate species, particularly with techniques like electrospray ionization. researchgate.net |

The reactivity of the picolinonitrile ring towards nucleophilic attack is significantly influenced by its substituents. Electron-withdrawing groups (EWGs) increase the electrophilicity of the ring carbons and stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) deactivate the ring towards SNAr.

Table 2: Influence of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Cyano (-CN) | 2 | Strong EWG (Inductive & Resonance) | Strongly activates the ring for nucleophilic attack, especially at the ortho (C6) and para (C4) positions. Stabilizes the Meisenheimer intermediate. nih.gov |

| Ring Nitrogen | 1 | Strong EWG (Inductive) | Functions similarly to a nitro group, activating the ring carbons (especially ortho and para) towards nucleophilic attack. |

| Bromo (-Br) | 4, 6 | EWG (Inductive), Weak EDG (Resonance) | The strong inductive effect activates the ring. Also serves as an excellent leaving group. nih.gov |

| Hydroxyl (-OH) | 3 | EDG (Resonance), Weak EWG (Inductive) | The resonance effect can deactivate the ring. However, under basic conditions, it can be deprotonated to form a phenoxide-like species (-O⁻), which is a very strong activating group for electrophilic substitution but deactivating for nucleophilic substitution. Its overall effect can be complex and pH-dependent. |

Oxidative Addition Mechanisms in Cross-Coupling Reactions

Beyond SNAr, the bromine substituents on this compound serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov

A critical step in the catalytic cycle of these reactions is oxidative addition. nih.gov In this process, a low-valent metal complex, typically Palladium(0) or Nickel(0), inserts into the carbon-bromine bond. libretexts.orgnih.gov This step increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)) and transfers both the aryl group and the bromide to the metal center. libretexts.org The mechanism of oxidative addition can vary depending on the metal, ligands, and substrate, with possibilities including concerted, SN2-type, and radical pathways. nih.govlibretexts.org For aryl halides, concerted or SNAr-like mechanisms are common. nih.govresearchgate.net

Regio- and Chemoselectivity Studies in Multi-Functionalized Picolinonitriles

A key challenge and opportunity in the chemistry of this compound is controlling selectivity.

Regioselectivity refers to the preferential reaction at one of the two bromine-substituted positions (C4 or C6).

Chemoselectivity involves selectively reacting at a C-Br bond without affecting the other functional groups (-OH, -CN).

The two bromine atoms are in electronically distinct environments. The C4-Br is para to the strongly electron-withdrawing cyano group, while the C6-Br is ortho to it. In SNAr reactions, both positions are activated, but the C4 position often shows higher reactivity due to a combination of strong electronic activation and reduced steric hindrance compared to the C6 position, which is flanked by the C5-H and the ring nitrogen. In cross-coupling reactions, the relative rates of oxidative addition at the C4-Br versus the C6-Br bond will determine the regioselectivity, which can often be tuned by the choice of catalyst, ligands, and reaction conditions. mdpi.com

Table 3: Comparison of C4 and C6 Positions for Selectivity

| Feature | C4 Position | C6 Position |

| Electronic Influence | Para to the -CN group (strong activation). Ortho to the -OH group. | Ortho to the -CN group (strong activation). |

| Steric Hindrance | Generally less hindered. | Potentially more hindered due to proximity to the ring nitrogen. |

| Predicted Reactivity (SNAr) | Often the more reactive site due to strong electronic activation and lower steric hindrance. | Highly activated but may react slower due to sterics. |

| Predicted Reactivity (Cross-Coupling) | Highly susceptible to oxidative addition. | Also susceptible to oxidative addition, selectivity can be ligand-controlled. |

Theoretical and Computational Chemistry Studies of 4,6 Dibromo 3 Hydroxypicolinonitrile

Quantum Chemical Insights into Bonding and Aromaticity in Substituted Pyridines While general studies on substituted pyridines exist, no specific quantum chemical analyses on the bonding and aromaticity of 4,6-Dibromo-3-hydroxypicolinonitrile were found in the searched literature.

Should research on this specific compound become publicly available in the future, the requested article can be generated.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive sites on the 4,6-Dibromo-3-hydroxypicolinonitrile ring makes it an exceptionally valuable starting material for the synthesis of complex, fused heterocyclic systems. The two bromine atoms, the hydroxyl group, and the nitrile group can each be targeted with high selectivity to build intricate molecular frameworks.

The bromine atoms at the C4 and C6 positions are particularly useful handles for palladium-mediated cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide variety of aryl, heteroaryl, or alkyl groups. This versatility is fundamental to creating libraries of substituted pyridine (B92270) derivatives for further elaboration. For instance, such cross-coupling strategies are commonly employed in the synthesis of bipyridine and terpyridine structures, which are themselves critical components in larger molecular assemblies. nih.gov

Furthermore, the inherent functionality of this compound facilitates the construction of fused ring systems. The hydroxyl and nitrile groups can participate in intramolecular cyclization reactions to form rings fused to the pyridine core. This approach is a key strategy for synthesizing compounds like furo[2,3-b]pyridines, which are of growing interest in medicinal chemistry. nih.gov A patent demonstrates a practical application where this compound is used as a key intermediate in a multi-step synthesis to produce 4-alkoxy-3-hydroxypicolinic acids through processes including bromo substitution and nitrile hydrolysis. google.com This highlights the compound's role as a foundational element for building more complex, functionalized picolinic acid derivatives.

The table below illustrates potential heterocyclic systems that can be synthesized using this compound as a versatile starting material.

| Heterocycle Class | Synthetic Reaction Type | Key Feature from Precursor Utilized |

| Substituted Picolinonitriles | Suzuki or Stille Cross-Coupling | C4 and C6 Bromo Groups |

| Furo[2,3-b]pyridines | Intramolecular Cyclization | 3-Hydroxyl and 2-Nitrile Groups |

| Pyrido[x,y-z]oxazines | Cyclocondensation | 3-Hydroxyl and Bromo Groups |

| Bipyridines/Terpyridines | Negishi or Ullmann Coupling | C4 and/or C6 Bromo Groups |

| 4-Alkoxy-3-hydroxypicolinic acids | Bromo Substitution, Nitrile Hydrolysis | C4 Bromo and 2-Nitrile Groups |

Precursor for Functional Pyridine-Based Ligands in Organometallic Chemistry

In organometallic chemistry, ligands play a crucial role in dictating the properties and reactivity of metal complexes. nih.gov Pyridine-based ligands are ubiquitous due to their strong coordination to a wide range of transition metals. This compound serves as an excellent precursor for crafting bespoke pyridine-based ligands with tailored electronic and steric properties.

The nitrile group (N≡CR) and the pyridine ring nitrogen are inherent coordination sites. researchgate.net Nitriles are versatile, often weakly coordinating ligands, which can be a strategic advantage, as they can be easily displaced by other substrates in a catalytic cycle. researchgate.net More significantly, the bromo groups are gateways to more complex and robust ligand systems. Through established cross-coupling methodologies, the pyridine core can be linked to other heterocyclic units to form multidentate ligands. nih.gov For example, a Suzuki coupling reaction at one or both bromine positions could be used to synthesize bipyridine or terpyridine derivatives, which are renowned for forming stable, well-defined complexes with metals like ruthenium, iron, and cobalt. nih.govrsc.org

The hydroxyl group adds another layer of functionality. It can be deprotonated to act as an anionic donor, or it can be alkylated or arylated to modify the steric environment around the metal center. This multi-point modification capability allows for the fine-tuning of the ligand's coordination sphere, which is essential for influencing the performance of the resulting metal complex in applications such as catalysis or materials science.

| Ligand Type | Required Modification of Precursor | Potential Metal Coordination |

| Monodentate Picolinonitrile Ligand | None (direct use) | Coordination via nitrile and/or pyridine nitrogen |

| Bidentate Bipyridine Ligand | Suzuki/Stille coupling at one bromo position | Forms stable chelate rings with transition metals |

| Tridentate Terpyridine Ligand | Sequential cross-coupling at both bromo positions | Creates highly stable pincer-type complexes nih.gov |

| Bidentate Picolinate Ligand | Hydrolysis of nitrile to carboxylic acid | Coordination via pyridine nitrogen and carboxylate oxygen |

Role in Catalyst Development and Design

The design of effective catalysts is a central theme in modern chemistry, and the ligands derived from this compound are instrumental in this pursuit. The properties of a metal catalyst—its activity, selectivity, and stability—are intimately linked to the structure of its coordinating ligands. nih.gov

By using this compound as a foundational block, chemists can design ligands that precisely control the electronic and steric environment of a metal center. For example, attaching electron-donating or electron-withdrawing groups via cross-coupling at the bromo positions can modulate the electron density at the metal, thereby influencing its catalytic activity in redox-based reactions. nih.gov

Terpyridine-metal complexes, which can be synthesized from this precursor, have shown significant promise in challenging catalytic transformations, including C-C bond formation and hydrofunctionalization reactions. nih.gov Similarly, complexes featuring nitrile ligands are widely studied for their catalytic applications. researchgate.net The ability to synthesize a variety of ligands from a single, versatile precursor allows for the rapid generation of catalyst libraries for screening in various industrial processes, such as hydroformylation, hydrogenation, and oxidation reactions. nih.gov The presence of the hydroxyl group can also play a role, potentially participating in proton-coupled electron transfer steps or acting as an internal base to facilitate certain catalytic cycles.

Synthesis of Advanced Materials (e.g., Polymers, Frameworks, Sensor Components)

The unique structural features of this compound also make it a valuable precursor for the synthesis of advanced functional materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes linked by organic ligands. berkeley.edu To be used as a linker in MOF synthesis, this compound would typically be modified to incorporate coordinating groups like carboxylates. This can be achieved by converting the bromo groups into carboxylic acid functionalities. The resulting poly-functional linker could then be reacted with metal ions to form 3D frameworks. researchgate.net The inherent porosity and high surface area of MOFs make them suitable for applications in gas storage, separation, and catalysis. berkeley.edu The inclusion of the nitrogen-rich pyridine ring and other functional groups within the MOF structure can create specific binding sites for guest molecules, leading to applications in chemical sensing. rsc.org

Polymers: The dibromo functionality of the molecule allows it to be used as a monomer in polymerization reactions. For example, polycondensation reactions or palladium-catalyzed polymerization methods like Suzuki polycondensation could be employed to create novel pyridine-containing polymers. These polymers could possess interesting thermal, optical, or electronic properties depending on the co-monomers used.

Sensor Components: The pyridine ring, hydroxyl group, and nitrile group are all capable of interacting with various analytes through hydrogen bonding, coordination, or dipole-dipole interactions. By incorporating this molecule or its derivatives into a larger system, such as a polymer or a self-assembled monolayer on a surface, it can serve as a recognition element in a chemical sensor. The binding of a target analyte could induce a measurable change in an optical or electronic signal.

| Material Type | Synthetic Strategy | Potential Application |

| Metal-Organic Frameworks (MOFs) | Conversion of bromo groups to carboxylates to form a linker | Gas sorption and separation, catalysis, sensing berkeley.edursc.org |

| Conjugated Polymers | Suzuki or Sonogashira polycondensation at C4 and C6 | Organic electronics, photovoltaics |

| Sensor Platforms | Immobilization onto a surface or incorporation into a matrix | Detection of metal ions or organic molecules |

Methodological Advancements in Organic Chemistry

The use of highly functionalized building blocks like this compound is driving methodological advancements in organic synthesis. sci-hub.se The presence of multiple, electronically distinct reactive sites on a single, compact scaffold enables the development of more efficient and elegant synthetic strategies.

Furthermore, this compound is an ideal substrate for developing cascade or domino reactions. In a cascade reaction, a single event triggers a series of subsequent bond-forming transformations, rapidly increasing molecular complexity in a single operation. The combination of hydroxyl, nitrile, and bromo groups provides multiple opportunities to initiate such cascades, leading to the efficient assembly of complex heterocyclic cores. The ability to perform multiple transformations in one pot shortens synthetic routes, reduces waste, and lowers costs, aligning with the principles of green chemistry. The versatility of bromo-organic compounds in a wide range of transformations, including cyclization, substitution, and rearrangement, underscores the potential of this molecule to contribute to new synthetic methods. sci-hub.se

Green Chemistry and Sustainable Synthesis Approaches for 4,6 Dibromo 3 Hydroxypicolinonitrile

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic pathways for 4,6-Dibromo-3-hydroxypicolinonitrile focuses on utilizing renewable starting materials and safer reagents. A notable approach involves the synthesis from furfural (B47365), a platform chemical derived from biomass like corn cobs and sugarcane bagasse. researchgate.netnih.gov This strategy aligns with the green chemistry principle of using renewable feedstocks. mdpi.com The transformation from furfural to the target picolinonitrile skeleton involves several steps, including cyano-amination and a bromination-rearrangement sequence.

Another key aspect of environmentally friendly synthesis is the choice of reagents. Traditional bromination methods often use elemental bromine (Br₂), which is hazardous and difficult to handle. google.com Greener alternatives are being explored, such as the use of a bromide-bromate salt couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. google.comresearchgate.net This system generates the active brominating species in situ, avoiding the direct use of liquid bromine and often proceeding under milder, catalyst-free conditions. google.comresearchgate.net For instance, a patented eco-friendly process for the similar compound 3,5-dibromo-4-hydroxybenzonitrile utilizes this bromide-bromate system to achieve high yields (91-99%) and purity without complex workup procedures. google.com Such methodologies represent a significant step forward in developing safer and more sustainable routes for producing brominated aromatic compounds.

Atom Economy and Waste Minimization Strategies

Atom economy is a core metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Reactions with high atom economy are inherently more sustainable as they generate less waste.

The synthesis of this compound typically involves substitution reactions, particularly bromination, which are often characterized by poor atom economy. kccollege.ac.in In a typical electrophilic aromatic substitution using elemental bromine (Br₂), for every molecule of Br₂ used, one atom is incorporated into the product, while the other forms hydrogen bromide (HBr) as a byproduct.

Theoretical Atom Economy Comparison

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy |

| Ideal Addition | A + B | C | None | 100% |

| Substitution (Bromination) | R-H + Br₂ | R-Br | HBr | < 50% (approx.) |

| Rearrangement | A | B | None | 100% |

This table provides a conceptual comparison of atom economy for different reaction types relevant to organic synthesis.

Use of Green Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are characterized by their low toxicity, non-flammability, availability, and biodegradability. mdpi.com Water is considered an ideal green solvent due to its unique physicochemical properties and environmental benignity. mdpi.com In the synthesis of heterocyclic compounds, aqueous media can be highly effective. nih.gov For instance, the use of a bromide-bromate couple for bromination reactions is often performed in an aqueous medium, which serves as a safe and environmentally friendly solvent. researchgate.net

Solvent-free, or neat, reaction conditions represent an even greener alternative, eliminating solvent waste entirely. bohrium.comias.ac.in These reactions are often facilitated by methods such as mechanical grinding or heating. bohrium.com For the synthesis of various heterocycles, including pyridines and pyrimidines, solvent-free approaches have been shown to offer numerous advantages, such as reduced reaction times, higher yields, cost-effectiveness, and simpler product workup. bohrium.comias.ac.inmdpi.com While a specific solvent-free synthesis for this compound has not been detailed in the literature, the successful application of this strategy to structurally related compounds suggests its high potential for future development. mdpi.com

Catalyst Recycling and Reusability

Catalysis is a fundamental pillar of green chemistry, offering pathways with lower energy requirements and higher selectivity, often reducing the need for stoichiometric reagents. The development of recyclable and reusable catalysts is crucial for creating sustainable and economically viable processes.

While specific catalytic routes for the synthesis of this compound are not extensively documented, research on related transformations provides valuable insights. For example, ruthenium-catalyzed C-H bromination has been reported for 2-phenylpyridine (B120327) derivatives, demonstrating the potential for transition-metal catalysis in targeted bromination. nih.gov In the broader synthesis of nitriles and pyridine (B92270) derivatives, various recyclable catalysts have been developed. These include magnetic nanoparticle-supported catalysts, which can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity. researchgate.netresearchgate.netmdpi.com Similarly, patents describe processes for producing pyridine carboxamides where the catalyst is filtered, washed, and recycled for subsequent batches, significantly improving the process economics. google.com The application of such heterogeneous or recoverable homogeneous catalytic systems to the synthesis of this compound remains a promising area for future research to enhance sustainability.

Application of Alternative Energy Input (e.g., Microwave, Sonochemistry)

Microwave-assisted organic synthesis has been successfully applied to a wide range of heterocyclic compounds. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically accelerate reaction rates. mdpi.commdpi.com For example, the bromination of pyridinethiones and the synthesis of various pyridine derivatives have been shown to be more efficient under microwave irradiation compared to conventional heating methods, with yields increasing by 17-23% and reaction times being significantly reduced. mdpi.comscilit.com

Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

| Compound Synthesized | Method | Reaction Time | Yield (%) |

| Pyrazole Derivatives | Conventional | 3-5 hours | 70-82% |

| Pyrazole Derivatives | Microwave | 5-10 minutes | 85-95% |

| 3-Hydroxy-2-oxindoles | Conventional | 3-72 hours | Variable |

| 3-Hydroxy-2-oxindoles | Microwave | 5-10 minutes | up to 98% |

Data compiled from studies on analogous heterocyclic syntheses demonstrating the advantages of microwave irradiation. mdpi.com

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. mdpi.com Although specific applications to this compound are not reported, sonochemistry is a well-established green technique for accelerating the synthesis of diverse organic compounds, making it a viable area for exploration. mdpi.com

Structure Reactivity Relationships Within 4,6 Dibromo 3 Hydroxypicolinonitrile Derivatives

Influence of Bromine Substituents on Electronic Properties and Reactivity

The two bromine atoms at positions 4 and 6 of the pyridine (B92270) ring are powerful electron-withdrawing groups. This property stems from both their inductive effect (-I) and, to a lesser extent, their resonance effect (+R). The high electronegativity of bromine pulls electron density away from the aromatic ring, making the carbon atoms to which they are attached electron-deficient. This has several significant consequences for the molecule's reactivity.

The electron-withdrawing nature of the bromine substituents, in concert with the nitrogen atom in the pyridine ring, significantly lowers the energy levels of the molecular orbitals. researchgate.net This reduction in electron density deactivates the ring towards electrophilic substitution reactions, which typically require an electron-rich aromatic system. Conversely, the electron deficiency at the carbon atoms bearing the bromine atoms makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions. A strong nucleophile can attack these positions, leading to the displacement of a bromide ion.

Table 1: Influence of Bromine Substituents on Electronic Properties

| Electronic Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Strong electron withdrawal from the pyridine ring due to the high electronegativity of bromine. | Deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. |

| Resonance Effect (+R) | Donation of lone pair electrons from bromine to the π-system of the ring. | Can partially offset the inductive effect, but the -I effect generally dominates for halogens. |

| p-π Conjugation | Overlap of bromine's p-orbitals with the ring's π-orbitals. | Affects molecular orbital energy levels and can influence UV-Vis absorption. researchgate.net |

Impact of the Hydroxyl Group on Protonation States and Chemical Transformations

The hydroxyl group at the 3-position introduces a site for both acidic and basic interactions, significantly influencing the molecule's behavior in different chemical environments. The acidity of the hydroxyl proton is enhanced by the electron-withdrawing effects of the bromine atoms and the nitrile group. This makes the formation of a phenoxide-like anion more favorable.

The protonation state of the hydroxyl group can be readily manipulated by changing the pH of the reaction medium. In basic conditions, the deprotonated hydroxyl group becomes a potent nucleophile and a strong activating group for electrophilic aromatic substitution at the ortho and para positions (primarily position 2, as positions 4 and 6 are blocked). Conversely, in acidic conditions, the hydroxyl group can be protonated, forming an oxonium ion, which further deactivates the ring towards electrophilic attack.

The hydroxyl group is also a key participant in various chemical transformations. It can be alkylated to form ethers, acylated to form esters, or converted to other functional groups. nih.gov The selective transformation of this hydroxyl group in the presence of the other reactive sites on the molecule is a significant challenge in the synthetic chemistry of 4,6-Dibromo-3-hydroxypicolinonitrile derivatives. nih.gov

Role of the Nitrile Group as an Electron-Withdrawing Activating Group

The nitrile (-C≡N) group at the 2-position is a powerful electron-withdrawing group, primarily through its strong inductive effect and resonance effect. This group plays a crucial role in activating the pyridine ring for nucleophilic attack. numberanalytics.com The mechanism for this activation typically involves an addition-elimination pathway, where the nitrile group stabilizes the intermediate Meisenheimer complex through resonance. numberanalytics.com

The strong electron-withdrawing nature of the nitrile group significantly influences the electronic density of the aromatic ring. nih.gov This can enhance π-π stacking interactions with other aromatic systems, a property that is often exploited in medicinal chemistry. nih.gov Furthermore, the nitrile group itself can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

The presence of the nitrile group can also serve as a hydrogen bond acceptor, interacting with suitable donor groups in enzymes or other biological macromolecules. nih.govresearchgate.net This ability to form hydrogen bonds can be critical for the biological activity of molecules containing this functional group. nih.govresearchgate.net

Table 2: Reactivity Influenced by the Nitrile Group

| Reaction Type | Role of the Nitrile Group | Outcome |

| Nucleophilic Aromatic Substitution | Strong electron-withdrawing group, activates the ring. numberanalytics.com | Facilitates the displacement of leaving groups (e.g., bromide). numberanalytics.com |

| Hydrolysis | Can be converted to other functional groups. | Formation of carboxylic acids or amides. |

| Reduction | Can be converted to an amine. | Formation of a primary amine. |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor. nih.govresearchgate.net | Can contribute to intermolecular interactions and biological activity. nih.govresearchgate.net |

Steric and Electronic Effects Governing Reaction Outcomes

The outcome of chemical reactions involving this compound is a delicate balance of both steric and electronic effects. nih.gov The bulky bromine atoms at positions 4 and 6 can sterically hinder the approach of reagents to the adjacent positions on the ring. nih.gov This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered sites. nih.gov

For instance, in nucleophilic aromatic substitution reactions, while the bromine atoms activate the positions they occupy, the approach of a bulky nucleophile might be more favorable at the 4-position compared to the 6-position due to the proximity of the hydroxyl group to the 6-position.

The electronic effects of the substituents often dictate the inherent reactivity of different sites on the molecule. rsc.org The electron-withdrawing nature of the bromine and nitrile groups makes the pyridine ring electron-deficient, while the hydroxyl group can act as an electron-donating group, especially in its deprotonated form. The interplay of these competing electronic influences determines the most favorable site for either nucleophilic or electrophilic attack.

Quantitative Structure-Reactivity Models for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSAR) models are computational tools used to predict the chemical reactivity and biological activity of molecules based on their structural and physicochemical properties. For derivatives of this compound, QSAR models could be developed to predict various aspects of their reactivity.

These models typically use a set of molecular descriptors, such as electronic parameters (e.g., Hammett constants, pKa), steric parameters (e.g., Taft steric parameters), and hydrophobic parameters (e.g., logP). By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a series of related compounds, a mathematical model can be constructed.

For this compound derivatives, QSAR models could be employed to:

Predict the rates of nucleophilic aromatic substitution at the 4- and 6-positions based on the nature of the nucleophile and any additional substituents on the ring.

Estimate the acidity of the hydroxyl group as a function of substitution patterns.

Predict the regioselectivity of electrophilic substitution reactions when the ring is sufficiently activated.

The development of robust QSAR models for this class of compounds would be a valuable tool for rational drug design and the optimization of synthetic routes, allowing for the in silico screening of virtual compounds before committing to laboratory synthesis.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The inherent reactivity of 4,6-Dibromo-3-hydroxypicolinonitrile, primarily utilized in nucleophilic substitution reactions, represents only a fraction of its synthetic potential. Future research is expected to delve into undiscovered transformations that capitalize on its unique electronic and steric properties. The two bromine atoms at the C4 and C6 positions exhibit differential reactivity, which can be exploited for sequential and highly selective functionalization.

Current research has demonstrated the selective substitution of the C4-bromo group with methoxide (B1231860) and benzyloxide, indicating its higher susceptibility to nucleophilic attack compared to the C6-bromo group. This selective reactivity is a cornerstone for creating diverse molecular architectures.

Table 1: Documented Reactions of this compound

| Reactant | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | Sodium methoxide (NaOCH₃) in DMSO or benzonitrile | 6-Bromo-4-methoxy-3-hydroxypicolinonitrile | acs.org |

| This compound | Benzyl alcohol, Sodium hydride (NaH) in DMSO | 4-(Benzyloxy)-6-bromo-3-hydroxypicolinonitrile | rsc.org |

Future studies will likely explore dearomatization-rearomatization cascades, allowing for functionalization at typically less reactive positions. researchgate.netnih.gov The application of innovative strategies, such as photochemical methods or the formation of Zincke imine intermediates, could unlock novel pathways for C-H functionalization at the C5 position, a transformation that remains a significant challenge in pyridine (B92270) chemistry. nih.govchemrxiv.org

Development of Highly Selective and Efficient Catalytic Systems

The development of advanced catalytic systems is paramount to fully harnessing the synthetic utility of this compound. While current syntheses rely on stoichiometric reagents, future efforts will focus on transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C4-Br and C6-Br bonds presents an ideal platform for developing highly selective catalytic processes, such as sequential Sonogashira, Suzuki, or Buchwald-Hartwig couplings.

Researchers are increasingly focused on creating catalytic methods that offer high regioselectivity under mild conditions, which is crucial for the late-stage functionalization of complex molecules. nih.govgrantome.com Strategies employing designed phosphine (B1218219) reagents or exploiting temporary dearomatization could enable selective transformations at specific positions on the pyridine ring. nih.govresearchgate.netchemrxiv.org Continuous-flow technologies may also offer a pathway to control the selective lithiation and subsequent functionalization of dihalopyridines, overcoming challenges associated with highly reactive intermediates. nih.gov

Integration into Advanced Functional Materials and Nanotechnology

The pyridine scaffold is a key component in a wide range of functional materials due to its coordination capabilities and electronic properties. The multi-functional nature of this compound makes it an attractive building block for advanced materials. The nitrogen atom and hydroxyl group can act as coordination sites for metal ions, paving the way for the design of novel metal-organic frameworks (MOFs) or coordination polymers. mdpi.commdpi.com

The presence of heavy bromine atoms could impart useful properties such as luminescence. mdpi.com Furthermore, derivatives of this compound could be explored as components in nanotechnology. For instance, functionalized graphene and its derivatives, such as graphene quantum dots (GQDs), are utilized for biomedical applications like drug delivery and bioimaging due to their ease of functionalization and biocompatibility. nih.gov The tunable electronic properties of porphyrin-based materials, which can be modulated through self-assembly and intermolecular interactions, offer another avenue for integrating derivatives of this compound into functional devices. illinois.edu

Application in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. bohrium.comresearchgate.net The diverse reactive sites on this compound make it an excellent candidate for the design of novel MCRs. For example, the nitrile group, the hydroxyl function, and the electrophilic carbon centers could all participate in a concerted reaction sequence.

Future research could focus on designing one-pot syntheses that leverage this compound as a scaffold to rapidly build molecular complexity. acsgcipr.org Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are another promising area. acs.orgrsc.orgacs.orgnih.gov A reaction initiated at one of the functional groups could trigger a sequence of cyclizations or rearrangements, leading to the formation of complex fused heterocyclic systems. The development of MCRs initiated by processes like the Groebke–Blackburn–Bienaymé (GBB) reaction, followed by post-condensation modifications, could generate novel and complex molecular scaffolds. nih.gov

Computational Design and Prediction of Novel Derivatives with Tunable Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design. In silico methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and predict its behavior in undiscovered reactions. researchgate.net

Future research will likely employ computational screening to design novel derivatives with tailored electronic and steric properties. nih.govauctoresonline.orgnih.govresearchgate.net By modeling reaction pathways and transition states, researchers can identify promising candidates for synthesis and specific applications. oberlin.edu For example, computational studies can help in designing derivatives with optimized properties for use as kinase inhibitors or as building blocks for materials with specific optical or electronic characteristics. tandfonline.com This predictive power accelerates the discovery process, saving time and resources in the laboratory.

Q & A

Q. What are the key synthetic routes for 4,6-Dibromo-3-hydroxypicolinonitrile, and how are reaction conditions optimized?

The compound is synthesized via a multi-step pathway starting from furfural, involving cyano-amination , bromination-rearrangement , and amine salt formation steps . Optimization focuses on variables such as:

- Solvent selection : Dry DMSO is critical for facilitating nucleophilic substitution .

- Temperature and time : Heating at 60°C for 18 hours ensures complete conversion, monitored by thin-layer chromatography (TLC) .

- Purification : Post-reaction extraction with diethyl ether removes byproducts like benzyl alcohol .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Characterization relies on:

- ¹H NMR spectroscopy : Peaks at δ 7.51–7.29 (aromatic protons) and δ 5.13 (hydroxyl-associated protons) confirm the core structure .

- High-resolution mass spectrometry (HR-ESI-MS) : Experimental m/z 349.0183 matches the theoretical [C₁₅H₁₄BrN₂O₃]⁺ ion .

- TLC monitoring : Used to track reaction progress and ensure intermediate purity .

| Analytical Data | Values/Observations | Reference |

|---|---|---|

| ¹H NMR (CD₃OD) | δ 7.51–7.29 (m, 5H aromatic) | |

| HR-ESI-MS | 349.0183 ([M]⁺) | |

| TLC Rf | Solvent-dependent monitoring |

Advanced Research Questions

Q. How can bromination efficiency be improved during synthesis, and what factors lead to side-product formation?

Bromination efficiency depends on:

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives?

Q. What methodological strategies are recommended for synthesizing 4-Alkoxy-3-hydroxypicolinic acid derivatives from this compound?

- Bromo substitution : Replace bromine atoms with alkoxy groups using nucleophilic reagents (e.g., sodium methoxide) .

- Nitrile hydrolysis : Convert the cyano group to a carboxylic acid via acidic (H₂SO₄) or basic (NaOH) hydrolysis .

- Halogen reduction : Use catalytic hydrogenation (Pd/C, H₂) to selectively reduce residual halogens without affecting hydroxyl groups .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular dynamics simulations : Model solvent interactions to optimize reaction conditions .

Methodological Notes for Data Integrity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.